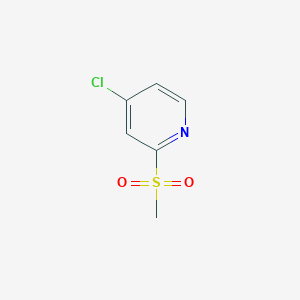

4-Chloro-2-(methylsulfonyl)pyridine

Description

Structural Classification and Significance within Halogenated Pyridine (B92270) Chemistry

4-Chloro-2-(methylsulfonyl)pyridine is classified as a di-substituted, halogenated pyridine. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methylsulfonyl group (-SO₂CH₃) at the 2-position. The presence of the electronegative nitrogen atom within the aromatic ring, coupled with the strong electron-withdrawing nature of both the chloro and methylsulfonyl substituents, renders the pyridine nucleus electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

The significance of this compound lies in the distinct reactivity of its two functional groups. The methylsulfonyl group is an excellent leaving group, often more so than a halogen, in nucleophilic substitution reactions. The chlorine atom, also a good leaving group, provides a second site for functionalization. This dual reactivity allows for sequential and regioselective modifications of the pyridine core, a highly desirable feature in multistep organic synthesis.

Rationale for Academic Investigation of this compound as a Key Synthon

The academic and industrial interest in this compound stems from its potential as a versatile building block for the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. The pyridine motif is a common feature in numerous approved drugs, and the ability to precisely functionalize this core is crucial for the development of new therapeutic agents.

Research into the reactivity of analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), has provided valuable insights into the chemoselectivity that can be achieved with such scaffolds. nih.gov Studies have shown that the sulfone group can be selectively displaced by certain nucleophiles, while the chloride can be targeted by others, often under different reaction conditions. nih.gov This differential reactivity allows for a programmed approach to synthesis, where different fragments can be introduced at specific positions on the pyridine ring.

For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. In this compound, both the 2- and 4-positions are activated. The methylsulfonyl group, being a powerful electron-withdrawing group, further enhances the electrophilicity of the carbon to which it is attached, making the 2-position a prime target for nucleophilic attack. Similarly, the 4-position is activated for substitution. The ability to selectively replace one leaving group over the other by carefully choosing the nucleophile and reaction conditions is a key area of academic investigation.

The utility of this synthon is further expanded by its potential to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are staples of modern organic synthesis and allow for the introduction of a wide range of substituents at the 4-position, following the displacement of the chlorine atom.

A recent study on the regioselective synthesis of 2,3,5-trisubstituted pyridines using a related starting material, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, highlights the strategic importance of such building blocks. bohrium.comnih.govacs.org The research demonstrates the ability to perform sequential, regioselective substitutions at different positions of the pyridine ring, leading to highly functionalized products that would be difficult to access through other means. bohrium.comnih.govacs.org The table below summarizes some of the key findings from this study, which can be seen as analogous to the potential reactivity of this compound.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 5-Chloro-3-fluoro-2-phenylpyridine | 85 |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Morpholine | K₂CO₃, DMF | 2-Morpholino-5-chloro-3-fluoropyridine | 92 |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Sodium methoxide | MeOH | 5-Chloro-3-fluoro-2-methoxypyridine | 78 |

This table presents data from a study on a related compound to illustrate the synthetic potential. bohrium.comnih.govacs.org

The development of new kinase inhibitors and other biologically active molecules often relies on the availability of versatile heterocyclic building blocks. The structural motifs accessible from this compound are of significant interest to medicinal chemists, driving further academic exploration of its synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHRXFZPJNOXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499364 | |

| Record name | 4-Chloro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-70-9 | |

| Record name | 4-Chloro-2-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66154-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methylsulfonyl Pyridine and Analogues

Strategic Approaches to Pyridine (B92270) Core Functionalization

The synthesis of 4-Chloro-2-(methylsulfonyl)pyridine is a multi-faceted process that hinges on the controlled and strategic introduction of both the chloro and methylsulfonyl groups onto the pyridine ring. Chemists have developed several key strategies to achieve this, often involving sequential reactions that build the molecule's complexity step-by-step.

Formation of the Methylsulfonyl Moiety via Oxidation Pathways

The methylsulfonyl group is a critical functional component of the target molecule, and its formation is typically achieved through the oxidation of a corresponding methylthio (or methylsulfinyl) precursor. This transformation is a cornerstone of the synthetic route. The most common precursor is 4-chloro-2-(methylthio)pyridine.

The oxidation process generally involves the use of potent oxidizing agents. A widely employed reagent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA) chemicalbook.com. The reaction is typically conducted in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at controlled temperatures, often starting at a reduced temperature (e.g., -5 °C) and gradually warming to room temperature to ensure a controlled reaction and high yield chemicalbook.com.

Another effective oxidant is hydrogen peroxide (H2O2). In some synthetic modifications for related compounds, a 30% solution of H2O2 is used to oxidize a methylthio group to the corresponding methylsulfonyl level consensus.app. Catalytic amounts of reagents like ruthenium trichloride (B1173362) (RuCl3) can also be employed to facilitate this oxidation, sometimes in a one-pot procedure that may also include other transformations like N-deoxygenation consensus.app.

The general pathway can be summarized as: Starting Material: 2-Methylthiopyridine derivative Intermediate: 2-(Methylsulfinyl)pyridine derivative chemicalbook.com Final Product: 2-(Methylsulfonyl)pyridine derivative chemicalbook.comnih.gov

The choice of oxidant and reaction conditions can be tailored to optimize the yield and purity of the final sulfone.

Introduction of Halogen Substituents on the Pyridine Ring

The introduction of a chlorine atom at the 4-position of the pyridine ring is another key synthetic challenge. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) reactions can be difficult and often require harsh conditions . Therefore, alternative strategies are frequently employed.

One common approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making it more susceptible to nucleophilic substitution. For instance, a precursor like 2-methyl-4-nitropyridine-N-oxide can be reacted with concentrated hydrochloric acid at elevated temperatures to replace the nitro group with a chloro substituent, yielding 4-chloro-2-methyl-pyridine-N-oxide patsnap.com. The N-oxide can then be deoxygenated in a subsequent step. This method provides a practical route to various 2-halo-substituted pyridines nih.gov.

Direct chlorination using reagents like phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5) is also a viable method google.compatsnap.com. These reactions can be performed with pyridine itself or a substituted pyridine as the starting material. For example, reacting pyridine with phosphorus oxychloride at elevated temperatures can yield 4-chloropyridine (B1293800) patsnap.com.

More advanced methods have been developed for highly selective halogenation. This includes using specially designed phosphine (B1218219) reagents that can be installed at the 4-position of a pyridine and subsequently displaced by a halide nucleophile, offering excellent regioselectivity even for complex molecules nih.govresearchgate.net.

Multi-Step and Sequential Functionalization Strategies

A plausible and documented synthetic route for the analogous compound 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253) starts from 4-Chloro-2-methylthiopyrimidine. This precursor undergoes oxidation with an agent like m-CPBA to form the final product in a two-step sequence that includes the initial formation of the thioether chemicalbook.com.

Another comprehensive strategy involves starting with a more basic pyridine structure, such as 2,3-lutidine. A reported synthesis for a related intermediate involves a sequence of:

N-oxidation of the pyridine ring.

Introduction of a methylthio group .

Oxidation of the methylthio group to a methylsulfonyl group.

Chlorination of a methyl group on the ring consensus.app.

Such sequential strategies allow for the precise construction of the molecule. The regioselectivity of each step is crucial. For instance, in polysubstituted pyridines, the existing functional groups direct the position of incoming substituents. The sulfonyl group at the 2-position and the chloro group at the 4-position are strong electron-withdrawing groups, which in turn dictate the reactivity of the pyridine ring toward further nucleophilic aromatic substitution, a property exploited in the synthesis of more complex derivatives researchgate.netnih.gov.

Green Chemistry Principles and Sustainable Synthesis

In modern synthetic chemistry, there is a strong drive to develop processes that are not only efficient but also environmentally responsible. This involves applying the principles of green chemistry to minimize waste, reduce energy consumption, and use less hazardous materials.

Evaluation of Reaction Efficiency Metrics (e.g., Atom Economy, E-Factor, Reaction Mass Efficiency)

To quantify the environmental performance of a chemical process, several metrics have been established. igitsarang.ac.in These metrics go beyond simple percentage yield to provide a more holistic view of how efficiently reactants are converted into the desired product. buecher.de

Atom Economy (AE): Introduced by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. buecher.de It is a theoretical measure of reaction efficiency, assuming 100% yield. Addition reactions, for example, have a 100% atom economy as all reactant atoms are part of the product igitsarang.ac.in.

Environmental Factor (E-Factor): This metric is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-Factor indicates less waste generation and a greener process. It offers a practical measure of the waste from a process, including solvent losses and reagent byproducts igitsarang.ac.in.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction. It provides a more realistic measure of efficiency than atom economy by considering the actual masses used buecher.deresearchgate.net.

The table below illustrates how these metrics can be applied to evaluate different steps in a synthetic process. A modified synthesis for an intermediate related to the target compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, was evaluated using these green metrics consensus.app.

Interactive Table: Green Metrics for a Multi-Step Synthesis

| Step | Reaction | Atom Economy (%) | E-Factor | Reaction Mass Efficiency (%) |

|---|---|---|---|---|

| 1 | N-oxidation of 2,3-lutidine | 88.2 | 8.9 | 48.5 |

| 2 | Thioether formation | 55.4 | 10.2 | 35.6 |

| 3 | Oxidation and Deoxygenation | 75.3 | 3.2 | 55.2 |

| 4 | Chlorination | 68.7 | 6.5 | 41.3 |

This data is based on a reported synthesis of a related pyridine derivative and serves as an illustrative example. consensus.app

As the data indicates, the oxidation step (Step 3) has the most favorable E-factor, suggesting it generates the least amount of waste relative to the product formed consensus.app. Such analyses are crucial for identifying "hot spots" in a synthesis that are ripe for optimization from a green chemistry perspective.

Development of Environmentally Benign Reaction Conditions and Reagents

A key goal of green chemistry is to replace hazardous reagents and solvents with safer, more sustainable alternatives. In the context of synthesizing pyridine derivatives, several advancements are noteworthy.

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Researchers have successfully developed methods for reactions like selective amination of polyhalogenated pyridines in water, avoiding the use of volatile organic compounds (VOCs) nih.gov. Facile methods for synthesizing sulfonamides in aqueous media have also been described, which omit organic bases and simplify product isolation to mere filtration rsc.org.

The development of catalytic processes is another cornerstone of green synthesis. Using catalysts, including biocatalysts, can reduce the need for stoichiometric reagents that often end up as waste igitsarang.ac.in. For example, the synthesis of pyridine derivatives can be achieved through one-pot, multi-component reactions catalyzed by Brønsted acids, which streamline processes and avoid the isolation of intermediates beilstein-journals.org.

Furthermore, there is a focus on designing reactions that are inherently safer and more energy-efficient. This can involve using microwave irradiation to accelerate reaction times or developing solvent-less reaction conditions igitsarang.ac.in. The selection of starting materials from renewable feedstocks and the design of biodegradable products are also integral to the long-term vision of sustainable chemical manufacturing. researchgate.net

Process Development and Scale-Up Considerations

The successful transition of synthetic routes for this compound and its analogues from laboratory-scale discovery to large-scale industrial production necessitates meticulous process development and careful consideration of scale-up challenges. The primary objectives are to establish a safe, robust, economically viable, and environmentally sustainable manufacturing process. Key areas of focus include the selection of starting materials, optimization of reaction conditions, management of thermochemistry, and assurance of product quality and consistency.

A critical aspect of process development is the strategic selection of raw materials and synthetic pathways that are amenable to large-scale operations. For instance, in the synthesis of analogous compounds like 4-chloro-2-(methylsulfonyl)pyrimidine, a common strategy involves the oxidation of a more readily available precursor, such as 4-chloro-2-(methylthio)pyrimidine. acs.org This approach avoids the direct introduction of the sulfonyl group, which can be challenging on a large scale. The choice of oxidizing agent is paramount; while reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective in the lab, their cost and potential hazards often preclude their use in industrial settings. organic-chemistry.org Consequently, process development frequently explores more economical and safer alternatives like hydrogen peroxide, often in the presence of a catalyst, or other oxidants that are more suitable for bulk handling. organic-chemistry.org

Optimization of reaction parameters is another cornerstone of process development. This involves a systematic investigation of variables such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing reaction time and energy consumption. For the synthesis of substituted pyridines, organocatalyzed cycloaddition reactions have been demonstrated on a significant scale, highlighting the importance of catalyst selection and optimization for practical production. acs.org

A significant challenge in scaling up the synthesis of sulfonylpyridines is the management of exothermic events. The oxidation of thioethers to sulfones is often a highly exothermic process. researchgate.net In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, posing a significant safety risk. Therefore, detailed calorimetric studies are essential during process development to understand the thermal profile of the reaction. researchgate.net These studies help in designing appropriate cooling systems and implementing control measures to prevent thermal runaway. A strategy to mitigate this risk is the controlled, slow addition of the oxidizing agent.

The table below outlines key considerations and common strategies in the process development and scale-up of this compound synthesis, based on findings from related syntheses.

| Consideration | Laboratory Scale Approach | Scale-Up Strategy & Rationale | Supporting Evidence |

| Starting Material | Use of specialized or less common pyridine precursors. | Sourcing or synthesizing a stable, readily available precursor like 4-chloro-2-(methylthio)pyridine. This ensures a consistent and cost-effective supply chain for large-scale production. | A similar strategy is employed in the large-scale synthesis of 4-chloro-2-(methylsulfonyl)pyrimidine. acs.org |

| Oxidation Step | Reagents like m-CPBA are common due to high reactivity and clean conversions. | Transition to cheaper and safer oxidants such as hydrogen peroxide with a suitable catalyst. This minimizes cost and reduces the risk associated with handling large quantities of potentially explosive peroxy acids. | Industrial sulfone synthesis often utilizes hydrogen peroxide. organic-chemistry.org |

| Solvent Selection | A wide range of solvents may be used based on solubility and reactivity. | Selection of solvents that are not only effective but also have favorable safety profiles, are easily recoverable, and have a low environmental impact. Dimethyl sulfone (DMSN) has been explored as a recyclable solvent for related coupling reactions. rsc.org | Green chemistry principles guide the selection of solvents for large-scale production. rsc.org |

| Thermal Safety | Heat generation is easily managed in small flasks with external cooling. | Detailed calorimetric studies (e.g., Differential Scanning Calorimetry, Reaction Calorimetry) are crucial to understand and control the exothermicity of the oxidation step. This informs the design of reactor cooling systems and safe operating procedures. | Safety investigations are critical for intermediates with high exothermal decomposition potential in related pyridine syntheses. researchgate.net |

| Work-up & Isolation | Chromatographic purification is often employed to isolate the pure product. | Development of a robust crystallization process for product isolation. This is more scalable and cost-effective than chromatography for large quantities. | Crystallization is the preferred method for purification in industrial-scale synthesis. |

| Process Control | Manual monitoring of reaction progress (e.g., TLC). | Implementation of in-process controls (e.g., HPLC, spectroscopic methods) to monitor reaction completion and impurity formation in real-time. This ensures consistent product quality and allows for timely intervention if deviations occur. | Process analytical technology (PAT) is a key component of modern pharmaceutical manufacturing. |

Finally, ensuring the scalability of the entire process requires a holistic approach that integrates chemical synthesis with engineering principles. This includes considerations for reactor design, material transfer, and waste stream management. The ultimate goal is to develop a process that is not only efficient and safe on a large scale but also environmentally responsible and economically competitive.

Chemical Reactivity and Transformational Chemistry of 4 Chloro 2 Methylsulfonyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines activated by electron-withdrawing groups. In the case of 4-chloro-2-(methylsulfonyl)pyridine, the reaction proceeds with notable regioselectivity.

In nucleophilic aromatic substitution reactions on pyridines, the displacement of leaving groups at the C-2 and C-4 positions is generally favored because the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com For pyridines with leaving groups at both positions, the regioselectivity of the nucleophilic attack is a crucial aspect. Generally, nucleophilic attack is preferred at the 4-position (para) over the 2-position (ortho) relative to the ring nitrogen. stackexchange.comstackexchange.com This preference can be attributed to both electronic and steric factors. The attack at the C-4 position leads to a symmetric and often more stable intermediate. stackexchange.com

In the context of 2,4-disubstituted pyridines, the nature of the leaving groups and the nucleophile determines the reaction's outcome. While both the chloro and methylsulfonyl groups are effective leaving groups, their relative lability in SNAr reactions can be influenced by the reaction conditions and the nucleophile. For quinazoline (B50416) derivatives, which share structural similarities with pyridines, regioselective SNAr for replacing the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is well-documented. mdpi.comresearchgate.net DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This aligns with a lower calculated activation energy for nucleophilic attack at this position. mdpi.comresearchgate.net

The mechanism of SNAr reactions has been a subject of detailed study. The long-accepted mechanism involves a two-stage process featuring a Meisenheimer intermediate. nih.gov However, recent kinetic isotope effect studies have indicated that many SNAr reactions, which were presumed to be stepwise, are in fact concerted. nih.govresearchgate.net Whether a reaction is stepwise, concerted, or borderline can be influenced by variations in the substrate structure. researchgate.net

For this compound, two competitive substitution pathways exist: displacement of the 4-chloro group and displacement of the 2-methylsulfonyl group. The preferred pathway is determined by the relative stability of the transition states leading to the respective Meisenheimer-like intermediates or the concerted transition states. Frontier molecular orbital theory suggests that the site with the higher LUMO coefficient is more susceptible to nucleophilic attack. stackexchange.com In many halo-substituted pyridines and related heterocycles, the C-4 position is electronically favored for nucleophilic attack. stackexchange.commdpi.com

The structure of the nucleophile and the reaction conditions, such as solvent and temperature, play a significant role in the outcome of SNAr reactions. The reactivity of the nucleophile can greatly influence the product distribution. nih.gov For instance, the use of different amine nucleophiles can lead to varying yields and, in some cases, different substitution patterns. nih.gov

The solvent can also have a profound effect on the reaction rate and selectivity. While dipolar aprotic solvents are commonly used for SNAr reactions, conducting these reactions in other solvents at elevated temperatures and under pressure can achieve comparable rates. acsgcipr.org The use of microwave heating or flow reactors can facilitate reactions at high temperatures and pressures. acsgcipr.org For example, uncatalyzed amination of 2-chloropyridine (B119429) has been successfully achieved using a flow reactor. acsgcipr.org Lewis acids can also be employed to activate the pyridine (B92270) ring for further functionalization. bath.ac.uk

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is widely used for the formation of C(sp2)–C(sp2) bonds by coupling an organoboron reagent with an organic halide. researchgate.netnih.gov The reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) has been reported to produce arylated quinolines. researchgate.net Similarly, 2-halopyridines can be coupled with alkyl boronic esters. nih.gov A protocol for the exhaustive alkylation of polychlorinated pyridines using a Suzuki-Miyaura reaction has also been developed. nih.gov The choice of catalyst, ligand, and base is crucial for the success of these couplings. For instance, Pd(dppf)Cl2 has been found to be an effective catalyst for the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and has broad applications in the synthesis of complex molecules. wikipedia.org While iodo- and bromo-substituted aromatics are generally more reactive in Sonogashira couplings, chloro-substituted compounds can also be used, though they may be less reactive. rsc.org The reaction has been successfully applied to the synthesis of various heterocyclic compounds, including imidazopyridine derivatives. wikipedia.org

The formation of carbon-heteroatom bonds from this compound can be achieved through various metal-catalyzed cross-coupling reactions.

C-N Bond Formation: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, are powerful tools for forming C-N bonds. However, for certain substrates, transition-metal-free amination can also be achieved under thermal conditions. researchgate.net Copper-catalyzed Ullmann-type C-N cross-coupling reactions have also been developed for the synthesis of N-heteroaryl derivatives. nih.gov

C-O and C-S Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed for the formation of C-O and C-S bonds. For instance, regioselective palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline (B1295576) have been developed to access functionalized heterocycles, which can involve the displacement of chloro groups with sulfur nucleophiles. nih.gov

Interactive Data Table: Research Findings on the Reactivity of this compound and Related Compounds

| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|---|

| SNAr | 2,4-dichloroquinazoline | Amine nucleophiles | Various solvents and temperatures | 4-amino-2-chloroquinazoline | Regioselective substitution at the 4-position is consistently observed. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Suzuki-Miyaura Coupling | 4-chloro quinoline (B57606) derivatives | Aryl boronic acids | Pd(PPh3)4 | Arylated quinolines | Effective C-C bond formation to produce arylated heterocycles. researchgate.net | researchgate.net |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids | Pd(dppf)Cl2 | 2-arylpyridines | Successful coupling of a sulfonyl fluoride as a leaving group. nih.gov | nih.gov |

| Sonogashira Coupling | Aryl halides | Terminal alkynes | Palladium catalyst, Copper(I) cocatalyst | Alkynylated arenes | A versatile method for C-C bond formation under mild conditions. wikipedia.orgorganic-chemistry.org | wikipedia.org, organic-chemistry.org |

| C-N Cross-Coupling | 2-bromopyridine derivatives | Carbazoles | CuCl, 1-methyl-imidazole, t-BuOLi | N-heteroarylcarbazoles | Efficient Ullmann-type coupling with low catalyst loading. nih.gov | nih.gov |

Ligand Design and Catalyst Optimization for Selective Transformations

The selective functionalization of one leaving group over the other in this compound is a significant challenge that can be addressed through careful ligand design and catalyst optimization, particularly in palladium-catalyzed cross-coupling reactions. While direct studies on this specific molecule are limited, principles derived from analogous di-substituted heteroaromatics, such as 2,4-dichloropyridines, provide valuable insights. nih.gov

Suzuki-Miyaura Coupling:

In Suzuki-Miyaura cross-coupling reactions, the choice of ligand is crucial for controlling which position (C2 or C4) reacts. Conventionally, halides adjacent to the ring nitrogen (C2) are more reactive. However, this trend can be reversed. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in conjunction with a palladium precursor like Pd-PEPPSI, has been shown to favor coupling at the C4 position of 2,4-dichloropyridines. nih.gov This selectivity is attributed to the ligand's bulk, which can make the approach to the C2 position more difficult for the catalytic complex.

Similarly, bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for the cross-coupling of challenging heteroaryl chlorides. organic-chemistry.orgbeilstein-journals.orgyoutube.com These ligands stabilize the active Pd(0) species and promote the difficult oxidative addition step with aryl chlorides. By tuning the steric and electronic properties of the ligand, it is possible to modulate the reactivity and achieve selective C-C bond formation at either the C2 or C4 position. For instance, a less bulky phosphine ligand might favor reaction at the more electronically activated C2 position, while a bulkier ligand could direct the reaction to the C4 position.

Table 1: Catalyst Systems for Selective Cross-Coupling of Dihalo-N-Heteroarenes

| Catalyst System | Ligand Type | Typical Selectivity | Reference |

|---|---|---|---|

| Pd(PEPPSI)-IPr | N-Heterocyclic Carbene (NHC) | Favors C4-coupling in 2,4-dichloropyridines | nih.gov |

| Pd(OAc)₂ / SPhos or XPhos | Bulky Biaryl Phosphine | Highly active for various heteroaryl chlorides | organic-chemistry.orgbeilstein-journals.org |

| Ligand-free (Jeffery conditions) | None (likely Pd nanoparticles) | Can enhance C4-selectivity significantly | nih.gov |

Buchwald-Hartwig Amination:

For C-N bond formation via Buchwald-Hartwig amination, ligand choice is also paramount. Bidentate phosphine ligands like DPEPhos or sterically hindered monophosphine ligands from the Buchwald portfolio are known to be effective for the amination of aryl chlorides. beilstein-journals.orgwikipedia.orgyoutube.com The principles of catalyst and ligand optimization would allow for the selective amination at either the C2 or C4 position of this compound, depending on the chosen conditions and the nature of the amine nucleophile.

Other Derivatization Strategies and Functional Group Interconversions

Beyond cross-coupling, the derivatization of this compound can be achieved through other strategies, including nucleophilic aromatic substitution and functionalization at other positions on the pyridine ring.

Functionalization at Peripheral Positions of the Pyridine Ring

While the C2 and C4 positions are activated towards substitution, functionalization at the C3 and C5 positions (peripheral positions) requires different strategies, typically involving C-H activation or metalation. Directing groups can be installed to facilitate regioselective C-H functionalization. Alternatively, methods for the direct C-4 alkylation of pyridines using a temporary blocking group at the nitrogen have been developed, which could potentially be adapted to a pre-functionalized pyridine like the title compound to introduce new groups at the C4 position after the initial substituent is in place. chemrxiv.org

Another approach involves a bromine-magnesium exchange. For example, a suitably substituted dibromopyridine can undergo highly regioselective Br/Mg exchange, and the resulting Grignard reagent can react with various electrophiles. youtube.com This strategy could be envisioned for a bromo-analogue of this compound to introduce functionality at specific peripheral sites.

Preparation of Polysubstituted Pyridine Derivatives

This compound serves as a versatile building block for the synthesis of polysubstituted pyridine derivatives. The stepwise or selective substitution of its two leaving groups allows for the controlled introduction of different functionalities.

Nucleophilic Aromatic Substitution (SNAr):

The relative reactivity of the chloro versus the methylsulfonyl group in SNAr reactions is highly dependent on the nucleophile and reaction conditions. Studies on the analogous compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that with weak bases, anilines and secondary aliphatic amines selectively displace the chloride group. In contrast, deprotonated anilines and their derivatives, as well as unbiased primary aliphatic amines, can selectively displace the sulfonyl group. researchgate.net This tunable reactivity is critical for synthetic planning. A similar pattern of reactivity can be anticipated for this compound, allowing for the sequential and regioselective introduction of two different nucleophiles.

Further studies on 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates demonstrate another layer of control. The carboxylic acid derivative reacts with amines at the C2 position (displacing the sulfonyl group), whereas the corresponding ester reacts at the C5 position (displacing the chloro group). rsc.org This highlights how a substituent elsewhere on the ring can profoundly influence the regiochemical outcome of nucleophilic substitution.

Table 2: Predicted Selective Nucleophilic Substitution Based on Analogues

| Starting Material Analogue | Nucleophile | Position of Substitution | Displaced Group | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (weak base) | C4 | Chloro | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | C2 | Methylsulfonyl | researchgate.net |

| 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid | Aliphatic Amines | C2 | Methylsulfonyl | rsc.org |

| Methyl 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylate | Aliphatic Amines | C5 | Chloro | rsc.org |

By combining selective SNAr reactions with the cross-coupling strategies discussed previously, a wide array of di-, tri-, and even higher substituted pyridines can be synthesized. For instance, one could perform a selective Suzuki-Miyaura coupling at the C4 position, followed by a nucleophilic substitution of the methylsulfonyl group at the C2 position to generate a 2,4-disubstituted pyridine with distinct functionalities.

Strategic Applications of 4 Chloro 2 Methylsulfonyl Pyridine As a Versatile Synthetic Building Block

Design and Synthesis of Novel Pyridine (B92270) Architectures

The dual reactivity of 4-chloro-2-(methylsulfonyl)pyridine provides a powerful platform for the design and synthesis of novel and highly functionalized pyridine derivatives. The differential reactivity of the chloro and methylsulfonyl groups allows for a stepwise approach to substitution, offering precise control over the final molecular structure.

Access to Highly Substituted Pyridine Derivatives

The ability to sequentially replace the chloro and methylsulfonyl groups on the pyridine ring opens up a straightforward route to a wide array of polysubstituted pyridine derivatives. The general strategy involves the initial displacement of one leaving group with a nucleophile, followed by the substitution of the second leaving group with a different nucleophile. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions.

For instance, a related compound, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, has been effectively used in a modular approach for the synthesis of 2,3,5-trisubstituted pyridines. thieme-connect.com This methodology highlights the potential of similar halogenated methylsulfonylpyridines in creating diverse substitution patterns. The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring for nucleophilic attack, primarily at the positions ortho and para to it.

The synthesis of highly substituted pyridines can be achieved through a variety of reactions, including:

Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, such as amines, alcohols, and thiols, can be used to displace the chloro and methylsulfonyl groups. The choice of base and solvent can influence the selectivity and efficiency of these reactions. Studies on related systems, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), have shown that the methylsulfonyl group can be selectively displaced by certain nucleophiles under specific conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 4-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents.

This stepwise functionalization strategy provides a powerful tool for generating libraries of structurally diverse pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Construction of Fused and Bridged Polycyclic Systems (e.g., Pyrido-oxazines)

The strategic placement of two reactive leaving groups in this compound makes it an excellent precursor for the construction of fused and bridged polycyclic systems. By employing dinucleophiles, which can react sequentially with both the chloro and methylsulfonyl groups, it is possible to form new rings fused to the pyridine core.

A notable application in this area is the synthesis of pyrido-oxazines. The reaction of a related compound, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, with amino alcohols has been shown to provide one-pot access to fused pyrido-oxazines. thieme-connect.com This transformation proceeds through sequential nucleophilic substitution at the 2- and 3-positions of the pyridine ring. thieme-connect.com A similar strategy could be envisioned for this compound, where reaction with a suitable amino alcohol could lead to the formation of a pyrido[4,3-b] researchgate.netwikipedia.orgoxazine or a related isomer, depending on the regioselectivity of the cyclization.

The general approach involves the initial attack of one nucleophilic center of the dinucleophile at either the 2- or 4-position of the pyridine ring, followed by an intramolecular cyclization where the second nucleophilic center displaces the remaining leaving group. The conditions for these reactions, such as temperature and the choice of base, are critical for promoting the desired cyclization pathway.

Role in the Synthesis of Complex Organic Molecules

The versatility of this compound extends beyond the synthesis of novel pyridine architectures to its application as a key intermediate in the construction of more complex organic molecules with significant biological or chemical interest.

Precursors for Pharmaceutical and Agrochemical Intermediates

The chloro and methylsulfonyl groups can be replaced by moieties commonly found in pharmaceuticals and agrochemicals, such as substituted anilines, phenols, and various heterocyclic systems. For example, a compound with a similar substitution pattern, N-[4-Chloro-2-(2-methyl-pyridine-4-carbonyl)phenyl]-4-oxazol-5-yl-benzenesulfonamide, highlights the presence of a substituted chloropyridine core in complex molecules of medicinal interest. nih.gov

| Intermediate | Potential Application |

| 2-Amino-4-substituted pyridines | Pharmaceutical synthesis, agrochemical synthesis |

| 4-Amino-2-substituted pyridines | Pharmaceutical synthesis, agrochemical synthesis |

| 2,4-Disubstituted pyridines | Medicinal chemistry, materials science |

Enabling Synthesis of Compound Libraries for Chemical Exploration

Combinatorial chemistry has become an indispensable tool in modern drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. wikipedia.org The predictable and sequential reactivity of this compound makes it an ideal scaffold for the construction of compound libraries.

By systematically reacting a core molecule of this compound with a diverse set of building blocks, a large library of related but structurally distinct compounds can be generated. This process can be automated and performed on a small scale, allowing for high-throughput synthesis.

The general workflow for creating a compound library based on this scaffold would involve:

First-Generation Diversification: Reaction of this compound with a set of diverse nucleophiles (e.g., various amines or alcohols) to create a library of monosubstituted pyridines.

Second-Generation Diversification: Each member of the first-generation library is then reacted with a second set of diverse nucleophiles or subjected to cross-coupling reactions to generate a large library of disubstituted pyridines.

Computational and Theoretical Investigations of 4 Chloro 2 Methylsulfonyl Pyridine

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding are fundamental to understanding the properties of 4-Chloro-2-(methylsulfonyl)pyridine. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. For instance, in a study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, a related heterocyclic compound, DFT calculations with the B3LYP functional and a 6-31G basis set were employed to optimize the molecular geometry and analyze its electronic properties. mdpi.com Similarly, theoretical investigations of other chloro-substituted nitrogen heterocycles have utilized DFT to compare calculated structural parameters with experimental data obtained from X-ray crystallography, often showing good agreement. scienceopen.comresearchgate.net Such calculations would provide the optimized geometry, bond lengths, and bond angles for this compound, forming the basis for all further computational analysis.

Ab initio methods, while computationally more intensive, can offer higher accuracy. These methods are based on first principles without the use of empirical parameters. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied for more precise energy and property calculations.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs) and electron density distribution provides a detailed picture of the bonding and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For example, in the DFT study of (E)-2-chloro-4-((2,4-dinitrophenyl)amino)phenol, the HOMO and LUMO were found to be localized over different parts of the molecule, and the HOMO-LUMO gap was calculated to be 0.13061 atomic units. scienceopen.com In a study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, the HOMO was located on the triazolopyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO was mainly on the triazolopyridine ring, indicating the direction of electron transition. mdpi.com

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electron Density | Distribution of electrons within the molecule. | Highlights electron-rich and electron-poor regions, predicting reactivity. |

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and for modeling potential reaction pathways.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) is a key descriptor that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. Conversely, the nucleophilicity index (N) can be used to rank a series of nucleophiles.

These indices are calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. For electrophiles, a high chemical potential and a low chemical hardness lead to a high electrophilicity index. The local electrophilicity and nucleophilicity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic and electrophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to explore the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. DFT calculations are frequently used to locate transition state structures and compute activation energies. For instance, in a study on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, DFT calculations revealed that the carbon at the 4-position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack, explaining the observed regioselectivity. mdpi.com A similar approach could be applied to predict the most likely sites for nucleophilic attack on this compound, for example, whether a nucleophile would preferentially attack the carbon bearing the chloro group or the sulfonyl group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Theoretical calculations can predict the infrared (IR), Raman, and UV-visible spectra. For example, in a study of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations were used to compute the harmonic vibrational frequencies, which were then compared with experimental FTIR and FT-Raman spectra. researchgate.net The calculated vibrational modes are often assigned based on the total energy distribution (TED).

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-visible). It provides information about the energies of electronic transitions and the corresponding oscillator strengths. This allows for the assignment of the absorption bands observed in the experimental spectrum. For example, TD-DFT was used to determine the HOMO and LUMO energies and predict the UV-visible spectrum of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net

The following table summarizes the types of spectroscopic data that can be predicted computationally and their utility:

| Spectroscopic Technique | Predicted Properties | Utility for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups and confirmation of molecular structure. |

| Raman Spectroscopy | Vibrational frequencies and intensities. | Complements IR spectroscopy for structural elucidation. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. | Understanding the electronic structure and identifying chromophores. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | Detailed structural analysis and confirmation of connectivity. |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Although specific experimental spectra for this compound are not readily found, its ¹H and ¹³C NMR chemical shifts can be predicted by analyzing the electronic effects of its substituents on the pyridine (B92270) ring. The chloro group at the C4 position and the methylsulfonyl group at the C2 position are both electron-withdrawing, which significantly influences the chemical shifts of the ring protons and carbons.

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions. The powerful electron-withdrawing nature of the sulfonyl group would cause the proton at C6 to be the most downfield-shifted. The methyl group of the methylsulfonyl substituent will appear as a singlet in the upfield region.

For the ¹³C NMR spectrum, all six carbons of the pyridine ring and the methyl carbon are expected to be distinct. The carbons directly attached to the electron-withdrawing chloro (C4) and methylsulfonyl (C2) groups will be significantly influenced. Based on data from related compounds like 4-chloropyridine (B1293800) and 2-(methylsulfonyl)pyridine, predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.comnih.gov

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on substituent effects)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.1-8.3 | d |

| H-5 | ~7.8-8.0 | dd |

| H-6 | ~8.8-9.0 | d |

| -SO₂CH₃ | ~3.3-3.5 | s |

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on substituent effects)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~158-160 |

| C-3 | ~122-124 |

| C-4 | ~145-147 |

| C-5 | ~125-127 |

| C-6 | ~151-153 |

| -SO₂CH₃ | ~40-42 |

Vibrational (IR) and Electronic (UV-Vis) Spectra

Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule's functional groups. For this compound, strong characteristic absorption bands are expected for the sulfonyl group (S=O stretches). The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations. The C-Cl bond will also have a characteristic stretching frequency in the fingerprint region. The NIST WebBook provides spectral data for related compounds like 2-chloropyridine (B119429) and 2-methylpyridine (B31789) which can be used for comparison. nist.govnist.gov

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric S=O stretch | ~1350-1300 |

| -SO₂- | Symmetric S=O stretch | ~1160-1120 |

| Pyridine Ring | C=C and C=N stretching | ~1600-1400 |

| C-Cl | C-Cl stretch | ~800-600 |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum arises from electronic transitions between molecular orbitals. Pyridine and its derivatives typically show two main types of absorption bands: intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths, the latter involving the nitrogen lone pair. libretexts.orgresearchgate.net The presence of the chloro and methylsulfonyl substituents, both of which are auxochromes, is expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine.

Predicted UV-Vis Absorption Maxima (λmax)

| Electronic Transition | Predicted Wavelength Range (nm) |

|---|---|

| π → π | ~220-280 |

| n → π | ~270-300 |

Understanding Structure-Property Relationships through Computational Models

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an invaluable tool for studying molecules where experimental data is scarce. nih.govresearchgate.net DFT calculations can be used to optimize the molecular geometry of this compound and to simulate its NMR, IR, and UV-Vis spectra. mdpi.comnih.govmdpi.com

These computational models allow for a detailed analysis of the molecule's electronic structure. For instance, the calculation of molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into the hybridization of atoms and the nature of the chemical bonds, explaining the stability and reactivity of the compound.

By systematically modifying the structure in silico (e.g., changing the position or nature of the substituents) and calculating the resulting properties, a clear structure-property relationship can be established. For this compound, computational studies can precisely quantify the electron-withdrawing strength of the substituents and their combined effect on the pyridine ring's aromaticity, dipole moment, and frontier molecular orbitals (HOMO-LUMO). This understanding is fundamental for designing related molecules with specific desired electronic or spectroscopic properties for various applications in materials science and medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-(methylsulfonyl)pyridine, and what critical reaction parameters must be controlled?

Methodological Answer:

The compound is typically synthesized via sulfonylation of pyridine derivatives. Key steps include:

- Sulfonyl Chloride Formation : Reaction of pyridine-2-thiol derivatives with NaClO₂ in acidic conditions to generate sulfonyl chlorides, followed by methylation (e.g., using methyl iodide) .

- Substitution Reactions : Chlorination at the 4-position using agents like POCl₃ or SOCl₂ under controlled anhydrous conditions .

- Critical Parameters :

- Temperature control (0–6°C for intermediate stability) .

- Solvent selection (polar solvents like DMF or THF enhance reaction efficiency) .

- Purity monitoring via GC (>97% purity thresholds) .

Advanced: How do reaction conditions influence isomer distribution in derivatives of this compound?

Methodological Answer:

Isomer ratios depend on steric and electronic factors during functionalization. For example:

- Ribosylation Reactions : In pyridine derivatives, the position of glycosylation (N1 vs. N2/N3) is sensitive to reaction temperature and base strength. Higher temperatures favor N1 substitution, while weaker bases promote mixed isomers .

- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃) at the 2-position direct electrophilic attacks to the 4-position, reducing competing pathways .

- Optimization Strategy : Use kinetic vs. thermodynamic control (e.g., low-temperature quenching to trap metastable isomers) .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine H3; δ ~55 ppm for SO₂CH₃ in ¹³C) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 181.54 for C₆H₃ClF₃N derivatives) .

Advanced: How can researchers resolve contradictions in reported substituent reactivity data for sulfonylated pyridines?

Methodological Answer:

Discrepancies often arise from competing reaction pathways. Mitigation strategies include:

- Mechanistic Studies :

- By-Product Analysis :

- Identify intermediates via LC-MS (e.g., chloromethyl by-products from incomplete sulfonylation) .

- Adjust stoichiometry (e.g., excess SO₂Cl₂ to suppress side reactions) .

Safety: What are the recommended protocols for safe handling and storage of this compound?

Methodological Answer:

- Handling :

- Use PPE: Nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Avoid incompatible reagents (e.g., strong oxidizers like HNO₃) .

- Storage :

- Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Segregate from bases to avoid unintended dechlorination .

- Waste Disposal :

- Neutralize acidic by-products before disposal; consult certified waste management services .

Advanced: What mechanisms underlie the biological activity of this compound derivatives in cancer research?

Methodological Answer:

Derivatives like CM01 and CM02 exhibit anti-cancer properties via:

- Microtubule Depolymerization : Reversible binding to β-tubulin, disrupting mitotic spindle assembly .

- Angiogenesis Inhibition : Suppress VEGF signaling in chorioallantoic xenograft models .

- Structure-Activity Relationships (SAR) :

- Chlorine at the 4-position enhances cytotoxicity.

- Methylsulfonyl groups improve solubility and target affinity .

- Experimental Design :

- Use MDR cell lines to evaluate resistance profiles.

- Combine in vitro (IC₅₀ assays) and in vivo (tumor volume metrics) validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.